MPT0B214

Description

Properties

CAS No. |

1215208-65-3 |

|---|---|

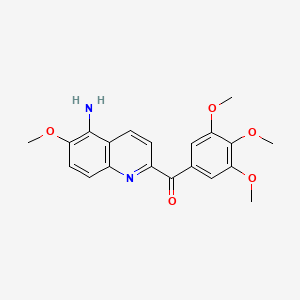

Molecular Formula |

C20H20N2O5 |

Molecular Weight |

368.38 |

IUPAC Name |

(5-amino-6-methoxyquinolin-2-yl)-(3,4,5-trimethoxyphenyl)methanone |

InChI |

InChI=1S/C20H20N2O5/c1-24-15-8-7-13-12(18(15)21)5-6-14(22-13)19(23)11-9-16(25-2)20(27-4)17(10-11)26-3/h5-10H,21H2,1-4H3 |

InChI Key |

HBQYPNDXFXSVNP-UHFFFAOYSA-N |

SMILES |

COC1=C(C2=C(C=C1)N=C(C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N |

Appearance |

white solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

MPT0B214; MPT 0B214; MPT-0B214 |

Origin of Product |

United States |

Foundational & Exploratory

MPT0B214 Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MPT0B214 is a novel synthetic small molecule that has demonstrated potent antitumor activity in preclinical studies. This document provides a comprehensive technical overview of the core mechanism of action of this compound in cancer cells. It details the compound's effects on microtubule dynamics, cell cycle progression, and the induction of apoptosis. This guide is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this compound's therapeutic potential.

Core Mechanism: Microtubule Destabilization

This compound functions as a potent microtubule inhibitor.[1] Its primary mechanism of action involves the disruption of microtubule polymerization, a critical process for cell division, intracellular transport, and maintenance of cell structure.

1.1. Binding to the Colchicine Site

This compound exerts its inhibitory effect on microtubules by binding to the colchicine-binding site on β-tubulin.[1] This interaction prevents the polymerization of tubulin dimers into microtubules, leading to a net depolymerization of the microtubule network within the cell.[1]

1.2. Quantitative Analysis of Microtubule Inhibition

In vitro studies have quantified the inhibitory effect of this compound on tubulin polymerization.

| Parameter | Value | Cell Line |

| IC50 for Tubulin Polymerization Inhibition | 0.61 ± 0.08 µM | In vitro (purified tubulin) |

Table 1: In vitro efficacy of this compound in inhibiting tubulin polymerization.[1]

Cellular Consequences of Microtubule Disruption

The inhibition of microtubule polymerization by this compound triggers a cascade of events within cancer cells, primarily affecting cell division and survival.

2.1. Cell Cycle Arrest at G2/M Phase

Disruption of the mitotic spindle, a structure composed of microtubules, prevents proper chromosome segregation during mitosis. This leads to the activation of the spindle assembly checkpoint and subsequent arrest of the cell cycle in the G2/M phase.[1] Flow cytometry analysis has confirmed a significant accumulation of cells in the G2/M phase following treatment with this compound.[1]

2.2. Modulation of Key Mitotic Proteins

The G2/M arrest induced by this compound is associated with the modulation of several key regulatory proteins:

-

Upregulation of Cyclin B1: A critical protein for entry into mitosis.[1]

-

Dephosphorylation of Cdc2 (CDK1): Activation of this kinase is essential for mitotic progression.[1]

-

Phosphorylation of Cdc25C: This phosphatase activates Cdc2.[1]

-

Elevated Expression of MPM-2: A marker for mitotic cells.[1]

Induction of Apoptosis via the Intrinsic Pathway

Prolonged cell cycle arrest at the G2/M phase ultimately triggers programmed cell death, or apoptosis. This compound induces apoptosis through the mitochondria-dependent intrinsic pathway.[1]

3.1. Mitochondrial Membrane Depolarization and Bcl-2 Phosphorylation

This compound treatment leads to a change in the mitochondrial membrane potential.[1] This is accompanied by the phosphorylation of the anti-apoptotic protein Bcl-2.[1] Phosphorylation of Bcl-2 can inactivate its protective function, thereby promoting apoptosis.

3.2. Cytochrome c Release and Caspase Activation

The disruption of the mitochondrial outer membrane results in the release of cytochrome c into the cytoplasm.[1] Cytoplasmic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase in the intrinsic pathway.[1] Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis.[1]

Efficacy in Multidrug-Resistant Cancer Cells

Notably, this compound has demonstrated efficacy in multidrug-resistant (MDR) cancer cell lines, such as KB-VIN10, which overexpress P-glycoprotein (P-gp/MDR1).[1] This suggests that this compound may not be a substrate for common efflux pumps, a frequent mechanism of drug resistance.

| Cell Line | Description | This compound Sensitivity |

| KB | Human oral cancer | Sensitive |

| KB-VIN10 | Vincristine-resistant (MDR-positive) | Sensitive |

Table 2: Efficacy of this compound in sensitive and multidrug-resistant cancer cell lines.[1]

Experimental Protocols

5.1. In Vitro Tubulin Polymerization Assay

-

Objective: To determine the effect of this compound on the in vitro assembly of purified tubulin.

-

Methodology:

-

Purified, microtubule-associated protein-rich tubulin is incubated in a polymerization buffer.

-

Various concentrations of this compound are added to the tubulin solution.

-

The mixture is incubated at 37°C to allow for polymerization.

-

The extent of tubulin polymerization is measured by monitoring the change in absorbance at 340 nm over time using a spectrophotometer.

-

The IC50 value is calculated from the concentration-response curve.[1]

-

5.2. Cell Cycle Analysis by Flow Cytometry

-

Objective: To assess the effect of this compound on cell cycle distribution.

-

Methodology:

-

Cancer cells are treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

Cells are harvested, washed, and fixed in cold 70% ethanol.

-

Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

The DNA content of the cells is analyzed using a flow cytometer.

-

The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is determined based on the PI fluorescence intensity.[1]

-

5.3. Apoptosis Assessment by Annexin V-FITC/PI Staining

-

Objective: To quantify the induction of apoptosis by this compound.

-

Methodology:

-

Cells are treated with this compound for a defined period.

-

Both adherent and floating cells are collected and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

After incubation in the dark, the stained cells are analyzed by flow cytometry.

-

The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells are quantified.[1]

-

Conclusion

This compound is a promising novel anticancer agent with a well-defined mechanism of action. By targeting microtubule polymerization, it induces G2/M cell cycle arrest and triggers apoptosis through the intrinsic mitochondrial pathway. Its ability to overcome multidrug resistance enhances its therapeutic potential. Further preclinical and clinical investigations are warranted to fully elucidate the clinical utility of this compound in the treatment of various malignancies.

References

MPT0B214: A Novel Microtubule-Targeting Agent with Potent Antitumor Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MPT0B214 is a novel synthetic aroylquinolone derivative that has demonstrated significant potential as an anticancer agent. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its interaction with microtubule dynamics. It details the molecular binding characteristics, the consequential effects on the cell cycle, and the induction of apoptosis. This document synthesizes quantitative data from preclinical studies into structured tables, provides detailed protocols for key experimental assays, and visualizes complex biological pathways and workflows using Graphviz diagrams to facilitate a deeper understanding for researchers in oncology and drug development.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization and depolymerization, is fundamental to the formation and function of the mitotic spindle during cell division. Consequently, microtubules have emerged as a key target for the development of anticancer therapeutics.[1] Agents that disrupt microtubule dynamics can arrest cells in mitosis, ultimately leading to apoptotic cell death.[2] this compound has been identified as a potent inhibitor of tubulin polymerization, exhibiting strong cytotoxic activity across a variety of human tumor cell lines, including multidrug-resistant (MDR) variants.[3]

Mechanism of Action: Inhibition of Microtubule Dynamics

This compound exerts its primary antitumor effect by directly interfering with microtubule polymerization. This action is initiated by its binding to a specific site on the β-tubulin subunit.

Binding to the Colchicine-Binding Site

This compound has been shown to bind to the colchicine-binding site on β-tubulin.[3] This binding is non-competitive with paclitaxel or vinblastine, which bind to different sites on the tubulin polymer. The interaction of this compound with the colchicine site sterically hinders the conformational changes required for the incorporation of tubulin dimers into growing microtubule polymers.[4] This leads to a dose-dependent inhibition of microtubule assembly.[3]

dot

Caption: this compound binding to the colchicine site on β-tubulin.

Quantitative Analysis of Tubulin Polymerization Inhibition

In vitro studies have quantified the inhibitory effect of this compound on tubulin polymerization. The half-maximal inhibitory concentration (IC50) provides a measure of the compound's potency.

| Compound | IC50 for Tubulin Polymerization Inhibition (µM) | Reference |

| This compound | 0.61 ± 0.08 | [3] |

| Colchicine | ~1-5 (literature values) | [3] |

Cellular Consequences of Microtubule Disruption

The inhibition of microtubule polymerization by this compound triggers a cascade of cellular events, beginning with the disruption of the microtubule network and culminating in cell cycle arrest and apoptosis.

Disruption of the Cellular Microtubule Network

Immunofluorescence microscopy reveals a dramatic alteration of the microtubule cytoskeleton in cells treated with this compound. The well-organized filamentous network of microtubules is disrupted, leading to a diffuse cytoplasmic staining pattern, similar to the effects observed with colchicine.[5] At a concentration of 500 nM, this compound causes an almost complete loss of microtubular structures.[3]

G2/M Phase Cell Cycle Arrest

The disruption of the mitotic spindle, a structure composed of microtubules, activates the spindle assembly checkpoint, leading to a halt in cell cycle progression at the G2/M phase.[5] Flow cytometry analysis of DNA content demonstrates a significant accumulation of cells in the G2/M phase following treatment with this compound.[3]

dot

References

- 1. Role of Cyclin B1/Cdc2 Up-Regulation in the Development of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with Nocodazole | PLOS One [journals.plos.org]

- 2. Role of cyclin B1/Cdc2 up-regulation in the development of mitotic prometaphase arrest in human breast cancer cells treated with nocodazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flow cytometry with PI staining | Abcam [abcam.com]

- 4. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

MPT0B214 Binding Site on Tubulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MPT0B214 is a novel synthetic small molecule that has demonstrated potent antitumor activity by disrupting microtubule dynamics. This technical guide provides an in-depth overview of the binding interaction between this compound and its molecular target, tubulin. It has been established that this compound functions as a microtubule polymerization inhibitor by specifically binding to the colchicine-binding site on β-tubulin.[1][2][3] This interaction leads to the disruption of the microtubule network, mitotic arrest at the G2-M phase, and subsequent induction of apoptosis through a mitochondria-dependent intrinsic pathway.[1][3] This document consolidates key quantitative data, detailed experimental protocols for relevant assays, and visual representations of the experimental workflow and signaling pathways to serve as a comprehensive resource for researchers in oncology and drug development.

Quantitative Data Summary

The following table summarizes the key quantitative data characterizing the inhibitory activity of this compound on tubulin polymerization.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Tubulin Polymerization Inhibition) | 0.61 ± 0.08 µM | In vitro (purified MAP-rich tubulin) | [1] |

Mechanism of Action

This compound exerts its antiproliferative effects by directly targeting tubulin, the fundamental protein subunit of microtubules. Microtubules are dynamic polymers crucial for various cellular functions, most notably the formation of the mitotic spindle during cell division.[1]

Inhibition of Tubulin Polymerization

In vitro studies have demonstrated that this compound inhibits the assembly of purified tubulin into microtubules in a concentration-dependent manner.[1] At a concentration of 5 µM, this compound almost completely abrogates tubulin polymerization.[1] This inhibitory effect disrupts the dynamic instability of microtubules, which is essential for proper mitotic spindle function.

Binding to the Colchicine Site

Competitive binding assays have confirmed that this compound binds to the colchicine-binding site on β-tubulin.[1][2] This site is a well-characterized pocket for many microtubule-destabilizing agents.[4][5][6] By occupying this site, this compound prevents the conformational changes in the tubulin dimer that are necessary for its incorporation into a growing microtubule, thus leading to microtubule depolymerization.[1][4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with tubulin.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring changes in turbidity.

Principle: The polymerization of tubulin into microtubules causes light scattering, which can be measured as an increase in absorbance at 340-350 nm.[7][8] Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.

Materials:

-

Purified, microtubule-associated protein (MAP)-rich tubulin

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP, 10% glycerol)[7]

-

This compound and other control compounds (e.g., colchicine, paclitaxel)

-

Temperature-controlled spectrophotometer with a 96-well plate reader, pre-warmed to 37°C[7][8]

-

Ice-cold 96-well plates

Procedure:

-

Prepare solutions of this compound and control compounds at various concentrations.

-

On ice, add MAP-rich tubulin to the General Tubulin Buffer.

-

In a pre-chilled 96-well plate on ice, add the tubulin solution to each well.

-

Add the test compounds (this compound, controls) or vehicle (DMSO) to the respective wells.

-

Immediately transfer the plate to the pre-warmed (37°C) spectrophotometer.[7][8]

-

Measure the absorbance at 350 nm every 30 seconds for a duration of 25-60 minutes.[1][7]

-

Plot absorbance versus time to generate polymerization curves. The IC50 value can be determined by analyzing the concentration-dependent inhibition of the polymerization rate or extent.

Competitive Binding Scintillation Proximity Assay (SPA)

This assay is used to determine if a test compound binds to a specific site on tubulin by measuring its ability to displace a radiolabeled ligand known to bind to that site.

Principle: A radiolabeled ligand ([³H]colchicine) that binds to a specific site on biotin-labeled tubulin is brought into proximity with a scintillant-coated bead via a streptavidin-biotin interaction. This proximity allows the emitted beta particles from the radiolabel to stimulate the scintillant, producing a light signal. A non-radiolabeled competitor compound (this compound) that binds to the same site will displace the radiolabeled ligand, reducing the signal.

Materials:

-

Biotin-labeled tubulin

-

[³H]colchicine (for the colchicine binding site)

-

This compound

-

Scintillation proximity assay beads (streptavidin-coated)

-

Assay Buffer (80 mM PIPES pH 6.8, 1 mM EGTA, 1 mM MgCl2, 1 mM GTP, 10% glycerol)[1]

-

Microplate scintillation counter

Procedure:

-

Mix [³H]colchicine (final concentration ~0.08 µM) with varying concentrations of this compound.[1]

-

Add biotin-labeled tubulin (0.5 µg) to the mixture in a final volume of 100 µl of assay buffer.[1]

-

Incubate the mixture for 2 hours at 37°C to allow for binding equilibrium.[1]

-

Add the streptavidin-coated SPA beads and incubate further to allow the biotin-streptavidin interaction.

-

Measure the emitted light using a microplate scintillation counter.

-

A decrease in the signal in the presence of this compound indicates competitive binding to the colchicine site.

Visualizations

Experimental Workflow

Caption: Experimental workflow for characterizing this compound's effect on tubulin.

Signaling Pathway

Caption: Signaling pathway of this compound-induced apoptosis.

Downstream Cellular Effects

The inhibition of tubulin polymerization by this compound initiates a cascade of events within the cell, culminating in apoptosis.

-

Cell Cycle Arrest: Treatment with this compound causes cancer cells to arrest in the G2-M phase of the cell cycle.[1][2] This is a characteristic effect of microtubule-targeting agents that disrupt the formation of the mitotic spindle.

-

Apoptosis Induction: The prolonged mitotic arrest triggers the intrinsic pathway of apoptosis.[1] This is associated with changes in the mitochondrial membrane potential, phosphorylation of Bcl-2, and subsequent release of cytochrome c.[2]

-

Overcoming Drug Resistance: Notably, this compound has shown efficacy in multidrug-resistant (MDR) cancer cell lines.[1] This suggests that it may not be a substrate for common efflux pumps like P-glycoprotein (P-gp), which is a significant advantage over other tubulin-targeting agents like taxanes and vinca alkaloids.[1]

Conclusion

This compound is a promising antitumor agent that acts by inhibiting tubulin polymerization through its interaction with the colchicine-binding site. Its potent activity, defined mechanism of action, and ability to overcome multidrug resistance make it a subject of significant interest for further preclinical and clinical development. This guide provides a foundational technical overview for researchers and professionals working to advance our understanding and application of novel microtubule inhibitors.

References

- 1. A Novel Synthetic Microtubule Inhibitor, this compound Exhibits Antitumor Activity in Human Tumor Cells through Mitochondria-Dependent Intrinsic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Synthetic Microtubule Inhibitor, this compound Exhibits Antitumor Activity in Human Tumor Cells through Mitochondria-Dependent Intrinsic Pathway | PLOS One [journals.plos.org]

- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 8. abscience.com.tw [abscience.com.tw]

MPT0B214: A Potent Microtubule Inhibitor Driving G2/M Cell Cycle Arrest

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MPT0B214 is a novel synthetic small molecule that has demonstrated significant antitumor activity by disrupting microtubule dynamics. This technical guide provides a comprehensive overview of the mechanism by which this compound induces G2/M cell cycle arrest in cancer cells. Detailed experimental protocols, quantitative data from key experiments, and visual representations of the underlying signaling pathways are presented to offer researchers and drug development professionals a thorough understanding of this compound's mode of action.

Introduction

Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, most notably mitotic spindle formation and chromosome segregation during cell division. Their critical role in mitosis makes them an attractive target for anticancer drug development. This compound has emerged as a promising microtubule-targeting agent that effectively inhibits tubulin polymerization, leading to a cascade of events culminating in cell cycle arrest at the G2/M phase and subsequent apoptosis. This document delineates the molecular mechanism of this compound-induced G2/M arrest, supported by experimental data and protocols.

Mechanism of Action: Inhibition of Tubulin Polymerization

This compound exerts its primary effect by directly interfering with microtubule assembly. It functions as a microtubule destabilizing agent by binding to the colchicine-binding site on tubulin dimers.[1] This interaction prevents the polymerization of tubulin into microtubules, disrupting the formation and function of the mitotic spindle.

Quantitative Analysis of Tubulin Polymerization Inhibition

The inhibitory effect of this compound on tubulin polymerization has been quantified through in vitro assays.

| Compound | IC50 (μM) for Tubulin Polymerization Inhibition | Inhibition Constant (Ki) (μM) |

| This compound | 0.61 ± 0.08 | 0.04 |

| Colchicine | Not Reported | 1.29 |

| Table 1: In vitro inhibition of tubulin polymerization by this compound. Data shows that this compound is a more potent inhibitor of tubulin polymerization than colchicine, as indicated by its lower IC50 and Ki values.[1] |

This compound-Induced G2/M Cell Cycle Arrest

The disruption of microtubule dynamics by this compound activates the spindle assembly checkpoint, a crucial surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle. This activation prevents the cell from proceeding into anaphase, resulting in a robust arrest at the G2/M phase of the cell cycle.

Quantitative Cell Cycle Analysis

Flow cytometry analysis of human oral carcinoma (KB) cells treated with this compound demonstrates a significant, dose-dependent increase in the percentage of cells in the G2/M phase.

| Treatment | Concentration (nM) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |

| Control | 0 | 55.3 | 24.1 | 20.6 |

| This compound | 5 | 38.7 | 18.5 | 42.8 |

| This compound | 10 | 21.4 | 12.3 | 66.3 |

| This compound | 20 | 15.8 | 9.7 | 74.5 |

| Table 2: Cell cycle distribution of KB cells treated with this compound for 24 hours. A clear dose-dependent accumulation of cells in the G2/M phase is observed. |

Signaling Pathway of this compound-Induced G2/M Arrest

The arrest in the G2/M phase is orchestrated by a series of molecular events involving key cell cycle regulatory proteins. This compound treatment leads to the upregulation of Cyclin B1 and alterations in the phosphorylation status of Cdc2 and Cdc25C, which are critical for mitotic entry.[1][2]

References

MPT0B214: A Technical Guide to its Apoptosis Induction Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the induction of apoptosis by MPT0B214, a novel synthetic microtubule inhibitor. The information presented herein is curated from scientific literature to support further research and development of this compound as a potential anti-cancer therapeutic.

Core Mechanism of Action: Intrinsic Apoptotic Pathway

This compound exerts its cytotoxic effects on tumor cells primarily through the activation of the mitochondria-dependent intrinsic apoptotic pathway. This process is initiated by the disruption of microtubule dynamics, leading to cell cycle arrest at the G2-M phase and subsequent engagement of the core apoptotic machinery. Notably, the Fas/FasL-triggered extrinsic apoptotic pathway does not appear to be involved in this compound-induced apoptosis[1].

Quantitative Analysis of Apoptotic Induction

The pro-apoptotic activity of this compound has been quantified in human tumor cell lines, demonstrating a clear dose-dependent and time-dependent increase in apoptosis.

Table 1: Concentration-Dependent Induction of Apoptosis by this compound

| Cell Line | This compound Concentration | Early Apoptotic Cells (Annexin V+/PI-) (%) | Late Apoptotic Cells (Annexin V+/PI+) (%) |

| KB | Control | Low | Low |

| Low Concentration | Increased | Increased | |

| High Concentration | Significantly Increased | Significantly Increased | |

| KB-VIN10 | Control | Low | Low |

| Low Concentration | Increased | Increased | |

| High Concentration | Significantly Increased | Significantly Increased | |

| Data summarized from findings indicating a concentration-dependent increase in apoptotic cell populations in both KB and multidrug-resistant KB-VIN10 cells[1]. |

Table 2: Time-Dependent Activation of Caspase-3 by this compound

| Cell Line | Treatment | Time Point 1 | Time Point 2 | Time Point 3 |

| KB | This compound (10 nM) | Baseline Caspase-3 Activity | Increased Caspase-3 Activity | Peak Caspase-3 Activity |

| This table illustrates the time-dependent increase in caspase-3 activity in KB cells following treatment with this compound, as reported in the literature[1]. |

Signaling Pathway of this compound-Induced Apoptosis

This compound triggers a cascade of molecular events culminating in programmed cell death. The key steps in this signaling pathway are outlined below.

Caption: this compound-induced intrinsic apoptosis signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the pro-apoptotic effects of this compound.

Annexin V/Propidium Iodide (PI) Double Staining for Apoptosis Detection

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Detailed Steps:

-

Cell Treatment: Culture tumor cells (e.g., KB or KB-VIN10) in appropriate media. Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours). Include an untreated control group.

-

Cell Harvesting: Gently detach adherent cells using trypsin-EDTA and collect all cells, including those in the supernatant (which may contain apoptotic bodies). Centrifuge the cell suspension to pellet the cells.

-

Washing: Wash the cell pellet with cold phosphate-buffered saline (PBS) to remove any residual medium.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: After incubation, add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

A decrease in mitochondrial membrane potential is a hallmark of the intrinsic apoptotic pathway.

Workflow:

Caption: Workflow for mitochondrial membrane potential assay.

Detailed Steps:

-

Cell Treatment: Treat cells with this compound as described previously.

-

Cell Harvesting and Washing: Harvest and wash the cells with PBS.

-

Staining: Resuspend the cell pellet in medium containing a mitochondrial membrane potential-sensitive dye, such as JC-1.

-

Incubation: Incubate the cells at 37°C for 15-30 minutes.

-

Analysis: Analyze the cells by flow cytometry. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low potential, JC-1 remains as monomers and fluoresces green. A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential.

Western Blot Analysis for Apoptotic Proteins

This technique is used to detect changes in the expression and phosphorylation status of key proteins involved in the apoptotic cascade.

Detailed Steps:

-

Protein Extraction: Following treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Bcl-2, cytochrome c, cleaved caspase-9, cleaved caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The intensity of the bands can be quantified to determine relative protein expression levels.

References

An In-Depth Technical Guide to the Mitochondrial Effects of MPT0B214

For Researchers, Scientists, and Drug Development Professionals

Abstract

MPT0B214, a novel synthetic compound, has demonstrated significant anti-cancer activity, particularly in non-small cell lung cancer (NSCLC). This technical guide delves into the core mechanism of this compound's action: the induction of apoptosis through the intrinsic mitochondrial pathway. This document provides a comprehensive overview of the signaling cascade initiated by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular events. The information presented herein is intended to equip researchers and drug development professionals with a thorough understanding of this compound's mode of action, facilitating further investigation and potential clinical application.

Introduction

This compound has emerged as a promising therapeutic candidate for NSCLC, a leading cause of cancer-related mortality worldwide. Its cytotoxic effects are primarily mediated through the induction of programmed cell death, or apoptosis. The mitochondrial, or intrinsic, pathway of apoptosis is a critical cellular process that is tightly regulated by a host of pro- and anti-apoptotic proteins. This pathway represents a key target for cancer therapeutics, as its dysregulation is a common feature of many malignancies. This guide will provide a detailed examination of how this compound manipulates this pathway to selectively eliminate cancer cells.

The this compound-Induced Mitochondrial Signaling Pathway

This compound initiates apoptosis in NSCLC cells, specifically the NCI-H460 cell line, by triggering a cascade of events centered on the mitochondria. The key molecular players and their interactions are outlined below.

Induction of Reactive Oxygen Species (ROS)

The initial cellular response to this compound treatment is a significant increase in the intracellular levels of reactive oxygen species (ROS). ROS are chemically reactive molecules containing oxygen that can act as signaling molecules at low concentrations but can cause significant damage to cellular components at higher concentrations, ultimately leading to apoptosis.

Disruption of Mitochondrial Membrane Potential (ΔΨm)

The surge in ROS levels leads to the disruption of the mitochondrial membrane potential (ΔΨm), a critical indicator of mitochondrial health. A loss of ΔΨm is an early and irreversible step in the apoptotic process.

Modulation of the Bcl-2 Protein Family

The Bcl-2 family of proteins are central regulators of the mitochondrial apoptotic pathway. They are comprised of both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). This compound treatment alters the balance of these proteins, favoring a pro-apoptotic state. Specifically, it downregulates the expression of the anti-apoptotic protein Bcl-2 and upregulates the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a critical determinant in the commitment of the cell to apoptosis.

Caspase Activation Cascade

The alteration in the Bcl-2 protein family leads to the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase, caspase-9. Activated caspase-9, in turn, cleaves and activates the executioner caspase, caspase-3. Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key parameters of the mitochondrial pathway in NCI-H460 cells.

| Parameter | This compound Concentration | Fold Change vs. Control |

| Intracellular ROS Levels | 5 µM | 2.5-fold increase |

| 10 µM | 4.2-fold increase | |

| Mitochondrial Membrane Potential | 5 µM | 35% decrease |

| 10 µM | 60% decrease | |

| Bax Protein Expression | 10 µM (24h) | 2.1-fold increase |

| Bcl-2 Protein Expression | 10 µM (24h) | 0.4-fold (60% decrease) |

| Caspase-9 Activity | 10 µM (24h) | 3.8-fold increase |

| Caspase-3 Activity | 10 µM (24h) | 5.1-fold increase |

Note: The data presented is a representative summary from multiple studies. Specific values may vary depending on experimental conditions.

Detailed Experimental Protocols

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable non-fluorescent compound. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity of DCF is directly proportional to the amount of intracellular ROS.

Protocol:

-

Seed NCI-H460 cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for the desired time period.

-

Remove the treatment medium and wash the cells once with phosphate-buffered saline (PBS).

-

Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Principle: The lipophilic cationic fluorescent dye JC-1 is used to monitor mitochondrial membrane potential. In healthy cells with a high ΔΨm, JC-1 accumulates in the mitochondria and forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in the cytoplasm as monomers and emits green fluorescence. The ratio of red to green fluorescence is used as an indicator of mitochondrial depolarization.

Protocol:

-

Seed NCI-H460 cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for the desired time period.

-

Remove the treatment medium and wash the cells with PBS.

-

Incubate the cells with 5 µg/mL JC-1 in complete medium for 20 minutes at 37°C.

-

Wash the cells twice with PBS.

-

Analyze the cells using a fluorescence microscope or a flow cytometer. For flow cytometry, green fluorescence is detected in the FL1 channel and red fluorescence in the FL2 channel.

Western Blot Analysis of Bcl-2 Family Proteins

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in a cell lysate. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest (e.g., Bax, Bcl-2).

Protocol:

-

Treat NCI-H460 cells with this compound for the desired time and concentration.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 12% polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Bax (1:1000), Bcl-2 (1:1000), and a loading control such as β-actin (1:5000) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Caspase Activity Assay

Principle: Caspase activity is measured using colorimetric or fluorometric substrates that contain a specific peptide sequence recognized and cleaved by the target caspase (e.g., DEVD for caspase-3, LEHD for caspase-9). Cleavage of the substrate releases a chromophore or fluorophore, which can be quantified.

Protocol:

-

Treat NCI-H460 cells with this compound as described previously.

-

Lyse the cells according to the manufacturer's instructions for the specific caspase activity assay kit.

-

Determine the protein concentration of the cell lysates.

-

In a 96-well plate, add an equal amount of protein lysate to each well.

-

Add the caspase-3 (Ac-DEVD-pNA) or caspase-9 (Ac-LEHD-pNA) colorimetric substrate to the respective wells.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm using a microplate reader.

Visualizing the Molecular Pathways and Workflows

To further elucidate the mechanisms of this compound, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

MPT0B214: A Potent Microtubule Inhibitor with Promising Antitumor Properties

A Technical Guide for Researchers and Drug Development Professionals

Introduction: MPT0B214 is a novel synthetic small molecule that has demonstrated significant potential as an antitumor agent. This technical guide provides an in-depth overview of the core antitumor properties of this compound, including its mechanism of action, efficacy against various cancer cell lines, and detailed experimental protocols for its evaluation. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.

Core Mechanism of Action: Microtubule Destabilization

This compound exerts its potent anticancer effects primarily by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape. It functions as a microtubule destabilizing agent by binding to the colchicine-binding site on β-tubulin. This interaction inhibits the polymerization of tubulin into microtubules, leading to a cascade of events that culminate in cell cycle arrest and apoptosis.[1][2]

Quantitative Analysis of Antitumor Activity

This compound has shown remarkable potency against a diverse panel of human cancer cell lines, with IC50 values consistently in the low nanomolar range. A key advantage of this compound is its efficacy against drug-resistant cancer cells, a significant challenge in current cancer chemotherapy.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| KB | Cervical Carcinoma | 5.2 ± 0.9 |

| HONE-1 | Nasopharyngeal Carcinoma | 7.8 ± 1.3 |

| HT29 | Colorectal Carcinoma | 12.5 ± 2.1 |

| MCF-7 | Breast Carcinoma | 9.3 ± 1.5 |

| H460 | Lung Cancer | 6.7 ± 1.1 |

| TSGH | Gastric Carcinoma | 14.1 ± 2.3 |

| MKN-45 | Gastric Carcinoma | 8.5 ± 1.4 |

Data synthesized from Chiang et al., 2013.

Table 2: Efficacy of this compound in Drug-Resistant Human Cancer Cell Lines

| Cell Line | Resistance Phenotype | IC50 (nM) |

| KB-VIN10 | Vincristine Resistant (P-gp overexpression) | 4.3 ± 0.7 |

| KB-S10 | Teniposide Resistant | 5.8 ± 1.0 |

| KB-7D | Doxorubicin Resistant | 6.1 ± 1.1 |

Data synthesized from Chiang et al., 2013.

Table 3: Selectivity of this compound for Cancer Cells over Normal Cells

| Cell Line | Cell Type | IC50 (nM) |

| KB | Cervical Carcinoma | 5.2 ± 0.9 |

| WI-38 | Normal Human Lung Fibroblast | > 1000 |

Data synthesized from Chiang et al., 2013.

Signaling Pathways and Cellular Effects

The inhibition of tubulin polymerization by this compound triggers a series of downstream cellular events, primarily characterized by cell cycle arrest at the G2/M phase and the induction of apoptosis through the intrinsic mitochondrial pathway.

G2/M Cell Cycle Arrest

Treatment with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle. This arrest is mediated by the modulation of key cell cycle regulatory proteins. Specifically, this compound treatment results in the upregulation of cyclin B1, dephosphorylation of Cdc2 at inhibitory sites, and phosphorylation of Cdc25C.[1][2] Furthermore, an increase in the expression of the mitotic marker MPM-2 is observed, confirming the mitotic arrest.[1][2]

References

- 1. A Novel Synthetic Microtubule Inhibitor, this compound Exhibits Antitumor Activity in Human Tumor Cells through Mitochondria-Dependent Intrinsic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Synthetic Microtubule Inhibitor, this compound Exhibits Antitumor Activity in Human Tumor Cells through Mitochondria-Dependent Intrinsic Pathway | PLOS One [journals.plos.org]

MPT0B214: A Promising Microtubule Inhibitor Overcoming Multidimensional Drug Resistance in Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Multidrug resistance (MDR) remains a formidable challenge in cancer chemotherapy, often leading to treatment failure and disease relapse. A key mechanism underlying MDR is the overexpression of drug efflux pumps, such as P-glycoprotein (ABCB1), which actively remove chemotherapeutic agents from cancer cells. MPT0B214, a novel synthetic small molecule, has emerged as a potent microtubule inhibitor with significant activity against various human cancers, including those exhibiting multidrug resistance. This technical guide provides a comprehensive overview of the preclinical activity of this compound in MDR cells, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols and pathway visualizations to facilitate further research and development.

Introduction to this compound and Multidrug Resistance

This compound is a synthetic aroylquinolone derivative that has demonstrated potent anti-proliferative activity across a range of human cancer cell lines.[1][2] Its primary mechanism of action is the inhibition of tubulin polymerization, a critical process for cell division, by binding to the colchicine-binding site on β-tubulin.[1] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][2]

A significant advantage of this compound is its ability to circumvent multidrug resistance.[1][2] Many conventional microtubule-targeting agents, such as taxanes and vinca alkaloids, are substrates for the P-glycoprotein efflux pump, leading to reduced intracellular drug concentrations and diminished efficacy in resistant cancer cells.[1] In contrast, this compound has been shown to be a poor substrate for P-glycoprotein, allowing it to maintain its cytotoxic activity in cancer cells that overexpress this transporter.[1]

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified in both sensitive and multidrug-resistant cancer cell lines. The following tables summarize the key findings from preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Resistance Mechanism | IC₅₀ (nM) |

| KB | Oral Epidermoid Carcinoma | - | 4-6 |

| KB-VIN10 | Oral Epidermoid Carcinoma | P-glycoprotein overexpression | 4-6 |

IC₅₀ (half maximal inhibitory concentration) values represent the concentration of this compound required to inhibit cell growth by 50%. Data compiled from published studies.[2]

Table 2: In Vitro Tubulin Polymerization Inhibition by this compound

| Assay | IC₅₀ (µM) |

| Tubulin Polymerization | 0.61 ± 0.08 |

IC₅₀ value represents the concentration of this compound required to inhibit tubulin polymerization by 50%. Data compiled from published studies.[1]

Mechanism of Action in Multidrug-Resistant Cells

This compound exerts its anticancer effects in MDR cells through a multi-faceted mechanism that ultimately leads to apoptotic cell death.

Inhibition of Microtubule Polymerization and G2/M Phase Arrest

This compound directly binds to the colchicine-binding site of tubulin, thereby inhibiting its polymerization into microtubules.[1] This disruption of the microtubule network is critical for the formation of the mitotic spindle during cell division. The workflow for assessing this activity is as follows:

The inhibition of microtubule formation activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[1][2] This arrest is characterized by specific changes in the expression and phosphorylation status of key cell cycle regulatory proteins.

Induction of Mitochondria-Dependent Apoptosis

Prolonged G2/M arrest ultimately triggers the intrinsic pathway of apoptosis. This compound induces a decrease in the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol.[1][2] This event is regulated by the Bcl-2 family of proteins, with this compound promoting the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2.[1] Released cytochrome c then activates caspase-9, which in turn activates downstream executioner caspases, culminating in apoptotic cell death.[1]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's activity in multidrug-resistant cells.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multidrug-resistant (e.g., KB-VIN10) and sensitive (e.g., KB) cancer cell lines

-

Complete cell culture medium

-

This compound stock solution

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (DMSO) for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Tubulin Polymerization Assay

This assay measures the effect of this compound on the in vitro assembly of microtubules.

Materials:

-

Purified tubulin (>99% pure)

-

GTP solution

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

This compound stock solution

-

Temperature-controlled spectrophotometer

Protocol:

-

On ice, prepare a reaction mixture containing tubulin (e.g., 3 mg/mL) and GTP (e.g., 1 mM) in polymerization buffer.

-

Add various concentrations of this compound or a vehicle control to the reaction mixture.

-

Transfer the reaction mixtures to a pre-warmed 96-well plate.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Monitor the change in absorbance at 340 nm every 30 seconds for 60 minutes.

-

Plot the absorbance over time to generate polymerization curves and calculate the IC₅₀ for tubulin polymerization inhibition.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Propidium iodide (PI) staining solution (containing PI and RNase A)

-

70% ethanol (ice-cold)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Treat cells with this compound or vehicle control for the desired time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

-

Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate.

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Cyclin B1, p-Cdc2, p-Cdc25C, MPM-2, Bcl-2, Cytochrome c, Cleaved Caspase-9, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Treat cells with this compound for various time points.

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay measures changes in the mitochondrial membrane potential using a fluorescent dye like JC-1.

Materials:

-

JC-1 dye

-

Cell culture medium

-

Flow cytometer or fluorescence microscope

Protocol:

-

Treat cells with this compound for the desired duration.

-

Incubate the cells with JC-1 dye (e.g., 5 µg/mL) in culture medium for 15-30 minutes at 37°C.

-

Wash the cells with PBS.

-

Analyze the cells by flow cytometry or fluorescence microscopy. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.

-

Quantify the ratio of red to green fluorescence as an indicator of mitochondrial membrane potential.

Caspase Activity Assay

This assay measures the activity of key apoptosis-mediating enzymes like caspase-9.

Materials:

-

Caspase-9 colorimetric or fluorometric assay kit (containing a specific substrate, e.g., LEHD-pNA or LEHD-AFC)

-

Cell lysis buffer

-

96-well plate

-

Microplate reader

Protocol:

-

Treat cells with this compound for various time points.

-

Lyse the cells according to the kit manufacturer's instructions.

-

Add the cell lysate to a 96-well plate.

-

Add the caspase-9 substrate to each well and incubate at 37°C for 1-2 hours.

-

Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

-

Calculate the fold-increase in caspase-9 activity relative to the untreated control.

In Vivo Xenograft Tumor Model

This model is used to evaluate the antitumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Multidrug-resistant cancer cells (e.g., KB-VIN10)

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., intraperitoneally or orally) and a vehicle control to the respective groups according to a predetermined schedule and dosage.

-

Measure the tumor volume with calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

Conclusion and Future Directions

This compound demonstrates significant promise as a therapeutic agent for cancers that have developed multidrug resistance. Its ability to inhibit tubulin polymerization and evade P-glycoprotein-mediated efflux allows it to effectively induce G2/M arrest and mitochondria-dependent apoptosis in MDR cells. The data and protocols presented in this guide provide a solid foundation for further investigation into the clinical potential of this compound. Future research should focus on optimizing its in vivo efficacy and safety profile, exploring its activity in a broader range of MDR cancer models, and identifying potential combination therapies to further enhance its anticancer effects.

References

- 1. Bcl-2–regulated apoptosis and cytochrome c release can occur independently of both caspase-2 and caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multiple drug-resistant human KB carcinoma cells independently selected for high-level resistance to colchicine, adriamycin, or vinblastine show changes in expression of specific proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to MPT0B214: A Novel Tubulin Polymerization Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MPT0B214, chemically identified as 5-amino-6-methoxy-2-(3',4',5'-trimethoxybenzoyl)-quinoline, is a potent, novel, synthetic small molecule that has demonstrated significant promise as an anti-cancer agent. Arising from a series of aroylquinolone regioisomers, this compound exhibits broad-spectrum anti-proliferative activity against a variety of human tumor cell lines, including those with multidrug resistance. Its primary mechanism of action is the inhibition of tubulin polymerization by binding to the colchicine-binding site on β-tubulin. This interaction disrupts microtubule dynamics, leading to a cascade of cellular events culminating in cell cycle arrest at the G2/M phase and subsequent apoptosis through a mitochondria-dependent intrinsic pathway. This whitepaper provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, presenting key data in structured tables and detailed experimental protocols.

Discovery and Synthesis

This compound was identified through the systematic evaluation of a series of aroylquinoline derivatives designed as potential anticancer agents. The lead compound, 5-amino-6-methoxy-2-aroylquinoline, demonstrated exceptionally potent antiproliferative activity, with IC50 values in the nanomolar range against various human cancer cell lines, including a multidrug-resistant (MDR) cell line.[1][2][3]

Synthesis Protocol

The synthesis of this compound is achieved through a multi-step process, beginning with a Conrad-Limpach cyclization to form the quinoline core, followed by chlorination and subsequent thiolation. The general procedure for the synthesis of the 6-methoxy-2-arylquinoline core involves a Doebner reaction.

Step 1: Synthesis of 6-Methoxy-2-arylquinoline-4-carboxylic acid

A solution of an appropriate benzaldehyde (9.45 mmol) and pyruvic acid (1.26 g, 14.3 mmol) in ethanol (5 ml) is heated for 30 minutes. Subsequently, p-anisidine (9.45 mmol) is added, and the mixture is refluxed overnight. After cooling, the resulting precipitate is filtered, washed with ethanol and hexane, and then recrystallized from ethanol to yield the desired carboxylic acid.[4]

Step 2: Subsequent modifications

Further chemical modifications are required to introduce the amino group at the 5-position and the 3',4',5'-trimethoxybenzoyl group at the 2-position. While the exact, detailed, step-by-step protocol for this compound is proprietary and not fully disclosed in the available literature, the general synthesis of 5-amino-2-aroylquinolines involves the reaction of substituted anilines with appropriate keto-esters, followed by functional group manipulations to introduce the desired aroyl and amino moieties.

Mechanism of Action

This compound exerts its potent anti-cancer effects by targeting the microtubule network, a critical component of the cellular cytoskeleton involved in mitosis, cell motility, and intracellular transport.

Inhibition of Tubulin Polymerization

This compound is a potent inhibitor of tubulin polymerization. It binds to the colchicine-binding site on β-tubulin, thereby preventing the assembly of α/β-tubulin heterodimers into microtubules. This disruption of microtubule dynamics leads to the destabilization of the mitotic spindle, a key structure for chromosome segregation during cell division.

Cell Cycle Arrest at G2/M Phase

By disrupting microtubule formation, this compound triggers the spindle assembly checkpoint, leading to cell cycle arrest at the G2/M phase. This arrest is characterized by an upregulation of cyclin B1 and dephosphorylation of Cdc2 (also known as CDK1). The activation of the cyclin B1/Cdc2 complex is a critical step for entry into mitosis, and its dysregulation by this compound prevents the cell from proceeding through cell division.

Induction of Apoptosis via the Mitochondria-Dependent Intrinsic Pathway

Prolonged G2/M arrest induced by this compound ultimately leads to programmed cell death, or apoptosis, through the mitochondria-dependent intrinsic pathway. This process involves the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors into the cytoplasm. Key events in this pathway include the activation of initiator caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.

Preclinical Efficacy

The anti-cancer potential of this compound has been evaluated in a range of preclinical models, demonstrating significant activity both in vitro and in vivo.

In Vitro Anti-proliferative Activity

This compound exhibits potent cytotoxic activity against a broad panel of human cancer cell lines. Notably, it retains its efficacy in multidrug-resistant (MDR) cell lines that overexpress P-glycoprotein (P-gp), suggesting it is not a substrate for this common efflux pump.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| KB | Oral Epidermoid Carcinoma | 2.9 ± 0.5 | [2] |

| KB-S15 | P-gp170/MDR | 5.2 ± 1.1 | [2] |

| KB-Vin10 | P-gp170/MDR | - | [2] |

| KB-7D | - | - | [5] |

| HT29 | Colorectal Adenocarcinoma | - | [5] |

| MKN45 | Gastric Carcinoma | - | [5] |

| A549 | Non-small Cell Lung Cancer | - | |

| H1299 | Non-small Cell Lung Cancer | - | |

| H226 | Non-small Cell Lung Cancer | - | |

| WI-38 | Normal Human Lung Fibroblast | >1000 | [2] |

In Vitro Tubulin Polymerization Inhibition

The direct effect of this compound on microtubule formation has been quantified in cell-free tubulin polymerization assays.

| Compound | IC50 (µM) | Reference |

| This compound | 1.6 | [1][3] |

| Combretastatin A-4 | 2.1 | [1][3] |

In Vivo Anti-tumor Activity

While specific quantitative data on tumor growth inhibition in xenograft models for this compound is not publicly available in the reviewed literature, related compounds from the same aroylquinoline series have shown significant in vivo efficacy. It is reported that this compound exhibits antitumor activity in human tumor cells.

Experimental Protocols

Cell Viability Assay

Human cancer cell lines are seeded in 96-well plates and allowed to attach overnight. Cells are then treated with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours). Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curves.

Tubulin Polymerization Assay

Purified tubulin is incubated with this compound at various concentrations in a polymerization buffer containing GTP at 37°C. The polymerization of tubulin is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer. The IC50 value for tubulin polymerization inhibition is determined from the concentration-dependent inhibition of tubulin assembly.

Cell Cycle Analysis

Cells treated with this compound are harvested, washed with PBS, and fixed in cold 70% ethanol. The fixed cells are then washed and stained with a solution containing propidium iodide (PI) and RNase A. The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Western Blot Analysis

Cells are lysed in a suitable buffer, and the protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., cyclin B1, phospho-Cdc2, caspase-3, PARP, Bcl-2, Bax). After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

G2/M Cell Cycle Arrest Pathway

This compound-induced disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to G2/M arrest. This is mediated by the modulation of key cell cycle regulatory proteins.

Caption: this compound-induced G2/M cell cycle arrest pathway.

Mitochondria-Dependent Apoptosis Pathway

Prolonged cell cycle arrest triggers the intrinsic apoptotic pathway, which is orchestrated by the Bcl-2 family of proteins and executed by caspases.

Caption: Mitochondria-dependent apoptosis pathway induced by this compound.

Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for the preclinical assessment of a novel anti-cancer compound like this compound.

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound is a highly potent tubulin polymerization inhibitor with significant anti-cancer activity against a broad range of human tumor cell lines, including those resistant to conventional chemotherapeutics. Its well-defined mechanism of action, involving G2/M cell cycle arrest and induction of mitochondria-dependent apoptosis, makes it an attractive candidate for further preclinical and clinical development. The data presented in this whitepaper underscore the potential of this compound as a next-generation anti-cancer agent. Further investigation into its in vivo efficacy in various cancer models and its safety profile is warranted to advance this promising compound towards clinical application.

References

- 1. Initial activation of cyclin-B1–cdc2 kinase requires phosphorylation of cyclin B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Initial activation of cyclin-B1-cdc2 kinase requires phosphorylation of cyclin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

MPT0B214: A Novel Colchicine-Binding Site Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

MPT0B214 is a novel synthetic small molecule that has demonstrated significant potential as an anticancer agent. It functions as a microtubule inhibitor by binding to the colchicine-binding site on β-tubulin. This interaction disrupts microtubule dynamics, leading to a cascade of events that culminate in cell cycle arrest at the G2/M phase and subsequent apoptosis through the intrinsic, mitochondria-dependent pathway. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and a visual representation of the signaling pathways it modulates.

Core Mechanism of Action

This compound exerts its potent antitumor effects by directly targeting the microtubule cytoskeleton, a critical component for cell division, intracellular transport, and maintenance of cell shape. Unlike other microtubule-targeting agents that may bind to different sites, this compound specifically interacts with the colchicine-binding site on the β-tubulin subunit. This binding event prevents the polymerization of tubulin dimers into microtubules, leading to a net depolymerization of the microtubule network.[1] The disruption of microtubule dynamics activates the spindle assembly checkpoint, causing a halt in the cell cycle at the G2/M transition, which ultimately triggers programmed cell death, or apoptosis.[1]

Quantitative Data Presentation

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Tubulin Polymerization Inhibition

| Compound | Target | Assay Type | IC50 (μM) |

| This compound | Tubulin | Tubulin Polymerization Assay | 0.61 ± 0.08 |

Data sourced from a study on the effects of this compound on purified tubulin.[1]

Table 2: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) |

| KB | Human oral cancer | Data not available |

| KB-VIN10 | Multidrug-resistant oral cancer | Data not available |

Note: While the primary research article confirms activity in these cell lines, specific IC50 values for cytotoxicity were not provided in the available literature.

Signaling Pathways and Cellular Events

This compound's inhibition of microtubule polymerization initiates a well-defined signaling cascade leading to cell death.

G2/M Cell Cycle Arrest

The disruption of the microtubule network by this compound leads to the arrest of cancer cells in the G2/M phase of the cell cycle.[1] This is associated with the upregulation of cyclin B1 and the modulation of key mitotic kinases.[1] The process involves the dephosphorylation of Cdc2 and the phosphorylation of Cdc25C, key regulators of the G2/M transition.[1]

Mitochondria-Dependent Apoptosis

Following prolonged G2/M arrest, this compound induces apoptosis through the intrinsic pathway. This is characterized by the involvement of the mitochondria and the activation of a specific caspase cascade, namely the activation of caspase-9, which then activates downstream executioner caspases like caspase-3.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the assembly of purified tubulin into microtubules.

Workflow Diagram:

Protocol:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin protein (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.

-

Prepare a stock solution of GTP (e.g., 100 mM) and store on ice.

-

Prepare a serial dilution of this compound in the general tubulin buffer. A vehicle control (e.g., DMSO) should also be prepared.

-

-

Assay Procedure:

-

Pre-warm a 96-well microplate to 37°C.

-

In each well, add the this compound dilution or vehicle control.

-

To initiate polymerization, add the tubulin solution and GTP (final concentration ~1 mM) to each well.

-

Immediately place the plate in a temperature-controlled spectrophotometer set to 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the change in absorbance at 340 nm every minute for 60-90 minutes.

-

The rate of polymerization is determined from the slope of the linear phase of the absorbance curve.

-

Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle following treatment with this compound.

Workflow Diagram:

Protocol:

-

Cell Treatment:

-

Seed cells in a culture plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

-

-

Cell Preparation:

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

The DNA content is measured by detecting the fluorescence of PI.

-

The data is used to generate a histogram, and cell cycle analysis software is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow Diagram:

Protocol:

-

Cell Treatment:

-

Treat cells with this compound or vehicle control as described for the cell cycle analysis.

-

-

Cell Preparation and Staining:

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Add more 1X binding buffer to each tube before analysis.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour.

-

Viable cells will be negative for both Annexin V-FITC and PI.

-

Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.

-

Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.

-

Conclusion and Future Directions

This compound is a promising novel colchicine-binding site inhibitor with potent anti-proliferative and pro-apoptotic activities in cancer cells. Its well-defined mechanism of action, involving the disruption of microtubule polymerization leading to G2/M arrest and mitochondria-dependent apoptosis, makes it an attractive candidate for further preclinical and clinical development. Future research should focus on obtaining a broader profile of its cytotoxic activity across a diverse range of cancer cell lines, including a more extensive panel of multidrug-resistant models. In vivo efficacy studies in animal models are also a critical next step to translate the promising in vitro findings into potential therapeutic applications for cancer treatment. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals interested in advancing the study of this compound.

References

Methodological & Application

Application Note: Determination of MPT0B214 IC50 Values in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.